5-Tert-butylnicotinic acid chemical properties
5-Tert-butylnicotinic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-Tert-butylnicotinic Acid
Introduction: The Strategic Importance of Substituted Nicotinic Acids in Modern Chemistry
Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental biomolecule essential for cellular metabolism.[1] Beyond its nutritional role, its pyridine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents.[2][3] The strategic functionalization of the nicotinic acid ring is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's physicochemical properties to enhance its efficacy, selectivity, and pharmacokinetic profile.
This guide focuses on a particularly valuable derivative: 5-tert-butylnicotinic acid . The introduction of a tert-butyl group at the 5-position of the pyridine ring imparts unique characteristics to the parent molecule. This bulky, lipophilic substituent dramatically influences the molecule's steric and electronic properties, making it a highly sought-after building block for researchers in pharmaceuticals and materials science.[4] The tert-butyl group can serve as a metabolic shield, preventing enzymatic degradation at that position, and its size and hydrophobicity can be leveraged to optimize interactions with biological targets, such as enzyme active sites and protein receptors.
This document provides a comprehensive overview of the core chemical properties of 5-tert-butylnicotinic acid, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic signature, plausible synthetic routes, chemical reactivity, and its applications as a strategic intermediate.
Section 1: Core Physicochemical Properties
5-tert-butylnicotinic acid is a white to off-white solid at room temperature. Its core structure consists of a pyridine ring substituted with a carboxylic acid at the 3-position and a tert-butyl group at the 5-position. These functional groups dictate its physical and chemical behavior, including its solubility and acidity.
The key physicochemical data for 5-tert-butylnicotinic acid are summarized below. It should be noted that while some data are empirically determined, others, such as the pKa, are estimated based on the known values for nicotinic acid and the electronic effects of the tert-butyl substituent.
| Property | Value / Description | Source(s) |
| IUPAC Name | 5-(tert-butyl)pyridine-3-carboxylic acid | - |
| CAS Number | 1211589-63-7 | [5][6] |
| Molecular Formula | C₁₀H₁₃NO₂ | [4][6] |
| Molecular Weight | 179.22 g/mol | [4][5] |
| Appearance | White to off-white solid | General Supplier Data |
| Boiling Point | 309 °C at 760 mmHg | [4] |
| pKa (Predicted) | ~5.1 | Predicted |
| Solubility (Predicted) | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols. | Predicted |
| Storage Conditions | 2-8°C, under an inert atmosphere | [5][6] |
Expert Analysis of Properties:
-
pKa: The pKa of unsubstituted nicotinic acid is approximately 4.9. The tert-butyl group is a weak electron-donating group through induction and hyperconjugation.[7] This slight increase in electron density on the pyridine ring is expected to slightly increase the basicity of the pyridine nitrogen and slightly decrease the acidity of the carboxylic acid, resulting in a predicted pKa slightly higher than that of the parent compound.
-
Solubility: The molecule possesses both a polar, hydrophilic carboxylic acid group and a nonpolar, lipophilic tert-butyl group, giving it an amphiphilic character. Its limited solubility in water is expected due to the large hydrocarbon moiety, while its solubility in organic solvents is enhanced. This balance is often crucial in drug design for membrane permeability.
Section 2: Spectroscopic Characterization (Theoretical)
Definitive spectroscopic analysis requires empirical data. However, based on the known structure of 5-tert-butylnicotinic acid, a highly accurate prediction of its key spectroscopic features can be made. This theoretical analysis is invaluable for researchers in identifying and characterizing the compound during synthesis and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ¹H NMR | 1.3 - 1.4 | Singlet (s) | -C(CH₃ )₃ (9H) | Classic tert-butyl singlet, shielded. |
| 8.5 - 8.6 | Doublet (d) or Singlet (s) | H-4 (1H) | Aromatic proton adjacent to the carboxyl group. | |
| 8.9 - 9.0 | Doublet (d) or Singlet (s) | H-2 (1H) | Aromatic proton between N and COOH, highly deshielded. | |
| 9.1 - 9.2 | Singlet (s) | H-6 (1H) | Aromatic proton adjacent to the nitrogen. | |
| >10 | Broad Singlet (br s) | -COOH (1H) | Acidic proton, variable shift, may exchange with D₂O. | |
| ¹³C NMR | ~31 | Quartet | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |
| ~35 | Singlet | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. | |
| ~130 | Singlet | C-3 | Carbon bearing the carboxyl group. | |
| ~138 | Doublet | C-5 | Carbon bearing the tert-butyl group. | |
| ~140 | Doublet | C-4 | Aromatic CH. | |
| ~152 | Doublet | C-6 | Aromatic CH adjacent to nitrogen. | |
| ~155 | Doublet | C-2 | Aromatic CH adjacent to nitrogen. | |
| ~166 | Singlet | C OOH | Carboxylic acid carbonyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the carboxylic acid functionality and the aromatic ring vibrations.
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often showing characteristic broadness due to hydrogen bonding.
-
~2960 cm⁻¹ (strong): C-H stretches from the tert-butyl group.
-
~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group. This is a key diagnostic peak.[8]
-
~1600 cm⁻¹, ~1470 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.[8]
-
~1370 cm⁻¹: Characteristic C-H bending for a tert-butyl group.
-
~1300 cm⁻¹: C-O stretching and O-H bending vibrations.
Mass Spectrometry (MS)
In Electron Ionization (EI) mass spectrometry, the molecule is expected to show a clear molecular ion peak (M⁺) followed by characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 179.
-
Primary Fragmentation: The most significant initial fragmentation is typically the loss of a methyl group from the tert-butyl moiety, which is a stable tertiary carbocation.
-
[M - CH₃]⁺: m/z = 164. This peak is expected to be very prominent.
-
-
Secondary Fragmentation: Further fragmentation could involve the loss of the entire tert-butyl group or decarboxylation.
-
[M - C₄H₉]⁺: m/z = 122.
-
[M - COOH]⁺: m/z = 134 (loss of the carboxyl radical).
-
[M - H₂O]⁺: m/z = 161 (loss of water, less common for acids unless thermally induced).
-
Caption: Proposed multi-step synthesis of 5-tert-butylnicotinic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; successful isolation and characterization of the intermediate at each stage confirms readiness for the subsequent step.
Step 1: Synthesis of 5-Bromo-3-cyanopyridine
-
Rationale: Electrophilic bromination of 3-cyanopyridine. The cyano group is a meta-director and deactivating, while the pyridine nitrogen also deactivates the ring. Bromination is expected to occur at the 5-position, which is meta to the cyano group and least deactivated by the ring nitrogen.
-
Procedure:
-
To a stirred solution of 3-cyanopyridine (1.0 eq.) in concentrated sulfuric acid, cool the mixture to 0°C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol/water.
-
Step 2: Synthesis of 5-tert-Butyl-3-cyanopyridine
-
Rationale: A palladium-catalyzed Suzuki cross-coupling reaction is an efficient method for forming C(sp²)-C(sp³) bonds. This reaction will couple the aryl bromide with a tert-butyl source.
-
Procedure:
-
In a round-bottom flask, combine 5-bromo-3-cyanopyridine (1.0 eq.), tert-butylboronic acid pinacol ester (1.5 eq.), potassium carbonate (3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Heat the mixture to reflux (approx. 90-100°C) for 8-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by column chromatography on silica gel.
-
Step 3: Synthesis of 5-tert-Butylnicotinic Acid (Hydrolysis)
-
Rationale: Basic hydrolysis of the nitrile group provides the corresponding carboxylate salt, which is then protonated to yield the final carboxylic acid. This is a standard and high-yielding transformation. [9][10]* Procedure:
-
Dissolve 5-tert-butyl-3-cyanopyridine (1.0 eq.) in a mixture of ethanol and 6M aqueous sodium hydroxide solution.
-
Heat the mixture to reflux until the reaction is complete (monitor by TLC for the disappearance of starting material, typically 12-24 hours). Ammonia gas will be evolved.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with concentrated hydrochloric acid.
-
The product, 5-tert-butylnicotinic acid, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. The purity can be further enhanced by recrystallization if necessary.
-
Section 4: Chemical Reactivity
The reactivity of 5-tert-butylnicotinic acid is governed by the interplay of its three key components: the electron-deficient pyridine ring, the deactivating carboxylic acid group, and the activating, sterically bulky tert-butyl group.
Caption: Interplay of functional groups influencing chemical reactivity.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety undergoes standard transformations:
-
Esterification: Reacts with alcohols under acidic conditions (e.g., Fischer esterification) or with alkylating agents after conversion to a carboxylate salt.
-
Amide Formation: Can be converted to amides by first activating the carboxyl group (e.g., forming an acyl chloride with SOCl₂ or using coupling agents like EDC/HOBt) followed by reaction with an amine.
-
Reduction: Can be reduced to the corresponding primary alcohol (5-tert-butyl-3-pyridinemethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactivity of the Pyridine Ring
-
Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently resistant to EAS due to the electron-withdrawing nature of the nitrogen atom. This effect is compounded by the deactivating carboxylic acid group. However, the tert-butyl group at the 5-position is electron-donating and activating. [7] * Directing Effects: The carboxylic acid directs incoming electrophiles to the 5-position (which is occupied). The tert-butyl group directs to the ortho (4, 6) and para (2) positions. The overall effect is complex, but substitution is difficult and would likely favor the 2- or 6-positions under harsh conditions, though steric hindrance from the tert-butyl group at the 6-position could be a factor. [11]* Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to NAS, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present.
-
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using reagents like m-CPBA. This activates the ring, particularly at the 4-position, for further functionalization.
Section 5: Applications in Medicinal Chemistry and Drug Discovery
5-tert-butylnicotinic acid is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate and building block. Its value lies in the predictable way the 5-tert-butyl moiety can modulate the properties of a final drug candidate.
-
Metabolic Stability: The C-5 position of a pyridine ring can be susceptible to metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. The presence of a bulky tert-butyl group effectively shields this position, preventing metabolic breakdown and thereby increasing the in vivo half-life and bioavailability of the drug. [12]
-
Modulation of Lipophilicity: The large, nonpolar tert-butyl group significantly increases the lipophilicity (logP) of molecules it is incorporated into. This property is critical for controlling a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Enhanced lipophilicity can improve penetration across biological membranes, including the blood-brain barrier, which is relevant for developing drugs targeting central nervous system (CNS) disorders. [4]
-
Enhancing Target Affinity: In structure-based drug design, the tert-butyl group can act as a "hydrophobic anchor," fitting into specific nonpolar pockets within a target protein or receptor. This can lead to a substantial increase in binding affinity and potency. Its defined size and shape make it a valuable tool for probing the steric limits of a binding site.
-
Therapeutic Areas:
-
CNS Disorders: As an intermediate, it is used in the synthesis of compounds targeting CNS disorders. [4]The ability to cross the blood-brain barrier and resist metabolism is paramount in this field.
-
Metabolic Diseases: Nicotinic acid itself is a well-known agent for treating dyslipidemia (abnormal lipid levels). [2][13]Derivatives are continuously being explored to improve upon the therapeutic window and reduce side effects like flushing. The structural motifs provided by 5-tert-butylnicotinic acid are relevant in the search for new modulators of metabolic pathways. [4][14]
-
Conclusion
5-tert-butylnicotinic acid represents a masterful blend of simple structure and strategic complexity. Its chemical properties are a direct consequence of the electronic and steric interplay between the pyridine core, the carboxylic acid, and the defining tert-butyl substituent. While its direct synthesis is not prominently featured in academic literature, logical and high-yielding pathways can be readily devised from foundational chemical principles. For medicinal chemists and drug development scientists, this molecule is more than just a reagent; it is a powerful tool for imparting drug-like properties, offering a reliable method to enhance metabolic stability, modulate lipophilicity, and improve target engagement. As the demand for more sophisticated and effective therapeutics continues to grow, the role of such strategically-designed building blocks will only become more critical.
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